N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide
Description
N-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide is a piperazine-containing compound with a 2-hydroxyphenyl substitution on the piperazine ring and an indole-3-carboxamide moiety linked via an oxoethyl spacer. The 2-hydroxyphenyl group may enhance solubility or modulate receptor affinity compared to other aryl substituents .
Properties
IUPAC Name |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19-8-4-3-7-18(19)24-9-11-25(12-10-24)20(27)14-23-21(28)16-13-22-17-6-2-1-5-15(16)17/h1-8,13,22,26H,9-12,14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWUSCYEAKXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CNC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it binds to certain receptors, including serotonin and dopamine receptors, influencing neurotransmitter activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those related to oxidative stress and apoptosis. It can influence gene expression by upregulating antioxidant genes and downregulating pro-apoptotic genes. Furthermore, it affects cellular metabolism by enhancing the activity of metabolic enzymes, leading to increased ATP production and improved cellular energy status.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and receptors, inhibiting or activating their functions. For instance, it acts as an inhibitor of monoamine oxidase, preventing the breakdown of neurotransmitters like serotonin and dopamine. Additionally, it can activate antioxidant pathways by binding to transcription factors such as Nrf2, leading to the expression of antioxidant proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that it maintains its biological activity for several weeks when stored properly. Its effects on cellular function can diminish over time due to gradual degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits neuroprotective and antioxidant effects, improving cognitive function and reducing oxidative stress. At high doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion. The compound also influences metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This localization is essential for its role in modulating cellular metabolism and oxidative stress responses.
Biological Activity
N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-1H-indole-3-carboxamide, identified by the CAS number 1226447-92-2, is a synthetic compound that has garnered attention due to its potential biological activities. The molecular formula of this compound is C21H22N4O3, with a molecular weight of 378.4 g/mol . This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, a structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence cytotoxicity against various cancer cell lines. The presence of electron-donating groups, such as methoxy or hydroxy groups, enhances the antiproliferative effects of these compounds .
Table 1: Cytotoxic Activity of Related Compounds
| Compound ID | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 | A-431 |
| Compound 10 | 1.98 | Jurkat |
| Compound 13 | <1.00 | HT29 |
The above table summarizes the IC50 values of various compounds related to the indole structure, demonstrating significant activity against tumor cell lines.
Neuropharmacological Effects
Research has also explored the neuropharmacological properties of compounds containing piperazine moieties. The presence of a piperazine ring is known to enhance binding affinities for neurotransmitter receptors, which could lead to potential applications in treating neurological disorders . In particular, studies have shown that these compounds can modulate serotonin and dopamine receptors, suggesting their utility in managing conditions such as depression and anxiety.
Antioxidant Activity
In vitro evaluations have demonstrated that derivatives of this compound possess antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their potential protective effects against oxidative stress-related diseases .
Case Study: Antioxidant Efficacy
A comparative study involving several analogs showed that certain modifications in the chemical structure significantly increased antioxidant activity. For example, compounds with additional hydroxyl groups exhibited enhanced radical-scavenging capabilities compared to their counterparts without such modifications .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular dynamics simulations suggest that the compound primarily interacts with proteins involved in apoptosis and cell proliferation pathways. Notably, it has been shown to inhibit the PD-1/PD-L1 interaction, which is crucial for immune evasion in tumors .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is structurally characterized by an indole-3-carboxamide core linked via a ketoethyl group to a 4-(2-hydroxyphenyl)piperazine moiety. Its synthesis likely involves:
Amide Bond Formation
The central amide bond is formed via coupling between 1H-indole-3-carboxylic acid and the primary amine group of 2-(4-(2-hydroxyphenyl)piperazin-1-yl)acetamide . Common methods include:
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Acid Chloride Intermediate :
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Indole-3-carboxylic acid reacts with oxalyl chloride or thionyl chloride to form the acid chloride, followed by nucleophilic acyl substitution with the amine (e.g., 2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethylamine ). This method is noted for high yields (~80–90%) in analogous piperazine-linked carboxamides .
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Example conditions: DCM solvent, 0°C to room temperature, 12–24 hours .
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Coupling Reagents :
Piperazine Functionalization
The 4-(2-hydroxyphenyl)piperazine subunit is synthesized via:
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Nucleophilic Substitution :
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Reductive Amination :
Reaction Optimization Data
Key parameters from analogous syntheses:
Stability and Reactivity Insights
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Hydrolysis Sensitivity : The amide bond is stable under physiological pH but hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions .
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Oxidative Stability : The 2-hydroxyphenyl group may undergo oxidation to quinone derivatives in the presence of H₂O₂ or cytochrome P450 enzymes .
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Metal Chelation : The phenolic -OH and piperazine nitrogen can coordinate transition metals (e.g., Fe³⁺, Cu²⁺), influencing solubility and reactivity .
Byproduct Analysis
Common byproducts in analogous syntheses include:
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Unreacted Indole Carboxylic Acid : Due to incomplete coupling, removed via aqueous wash (5% NaHCO₃) .
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Di-substituted Piperazines : Minimized using excess amine or controlled stoichiometry .
Scale-Up Considerations
Comparison with Similar Compounds
Key Structural Features:
- Target Compound: Piperazine ring with 2-hydroxyphenyl substitution. Indole-3-carboxamide linked via a 2-oxoethyl group. Molecular formula: C21H21N4O3 (inferred from nomenclature).
Analog 1 : N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l)
- Analog 2: 4-(3-Chlorophenyl)-N-[(2S)-1-(1H-indol-6-ylamino)-1-oxo-2-propanyl]-1-piperazinecarboxamide Piperazine with 3-chlorophenyl substitution. Indole-6-ylamino carboxamide linkage. Molecular formula: C24H26ClN5O2 .
Analog 3 : N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l)
Structural Insights :
Melting Points and Characterization:
- Target Compound : Data unavailable.
- Urea Derivatives : Melting points 188–207°C, characterized by NMR and ESI-MS .
Pharmacological Activity
Target Compound:
No direct activity data provided. Piperazine-indole hybrids often target CNS receptors or exhibit antitumor activity.
Comparative Activities:
Activity Insights :
- The 2-hydroxyphenyl group in the target compound could enhance antioxidant or CNS-targeting effects compared to halogenated or benzothiazole analogs .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
